3-(3-Hydroxyoxetan-3-yl)benzonitrile
Description
3-(3-Hydroxyoxetan-3-yl)benzonitrile is a benzonitrile derivative featuring a hydroxyoxetane substituent at the meta position of the aromatic ring. The oxetane ring, a four-membered oxygen-containing heterocycle, introduces unique steric and electronic properties. The nitrile group (-CN) provides a reactive handle for further functionalization, while the hydroxyoxetane may enhance hydrogen-bonding interactions, influencing biological activity or material properties.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-(3-hydroxyoxetan-3-yl)benzonitrile |
InChI |
InChI=1S/C10H9NO2/c11-5-8-2-1-3-9(4-8)10(12)6-13-7-10/h1-4,12H,6-7H2 |
InChI Key |
LNNPIKOOPAVGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyoxetan-3-yl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by dehydration to yield benzonitrile. The hydroxyoxetane group can be introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyoxetan-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes or as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyoxetan-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyoxetane group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(3-Hydroxyoxetan-3-yl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, applications, and physicochemical properties.
Table 1: Key Benzonitrile Derivatives and Their Properties
Key Comparisons
Substituent Effects on Reactivity and Stability
- Hydroxyoxetane vs. Hydroxy-methylethyl (): The hydroxyoxetane’s strained four-membered ring may increase polarity and metabolic stability compared to the bulkier hydroxy-methylethyl group, which reduces volatility in coffee processing .
- Nitro Group (): The electron-withdrawing nitro group in 3-nitrobenzonitrile contrasts with the electron-donating hydroxyoxetane, affecting aromatic ring reactivity and toxicity profiles .
Applications Pharmaceuticals: Compounds like 5FB () and 3-(3-oxo-3-phenyl-1-propenyl)benzonitrile () highlight benzonitriles’ utility as ligands or intermediates.
Safety and Handling
- 3-(3-Thienyl)benzonitrile (): Sulfur in the thienyl group necessitates precautions against hazardous combustion products (e.g., sulfur oxides), whereas hydroxyoxetane may pose fewer risks .
- 3-Nitrobenzonitrile (): Nitro groups require stringent handling due to toxicity, contrasting with hydroxyoxetane’s likely milder profile .
Biological Activity Antioxidant Properties (): The ferrocene group in 3-(ferrocenylmethylamino)benzonitrile enables redox activity, whereas hydroxyoxetane’s hydroxyl group might contribute to radical scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
